molecular formula C18H17NO2S2 B10877518 S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate

S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate

Cat. No.: B10877518
M. Wt: 343.5 g/mol
InChI Key: HCUZNGLGQWWSSO-UHFFFAOYSA-N
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Description

1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE is a compound derived from phenothiazine, a versatile heterocyclic molecule known for its wide range of applications in various fields such as chemistry, biology, and medicine. Phenothiazine derivatives are notable for their unique electronic and optical properties, making them valuable in numerous scientific and industrial applications .

Preparation Methods

The synthesis of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE typically involves the functionalization of the phenothiazine core. Common synthetic routes include:

    N-Substitution: Introducing substituents at the nitrogen atom of the phenothiazine ring.

    Oxidation: Converting sulfide groups into sulfone or sulfoxide groups.

    Electrophilic Substitution: Halogenation followed by coupling reactions.

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to optimize the synthesis process .

Mechanism of Action

The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE involves its unique electronic and optical properties. The compound can undergo reversible redox reactions, making it an effective electron transfer mediator. It can also act as a photocatalyst, harvesting visible-light photons and converting solar energy into chemical energy . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE can be compared with other phenothiazine derivatives, such as:

The uniqueness of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE lies in its specific functional groups and the resulting electronic and optical properties, which make it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C18H17NO2S2

Molecular Weight

343.5 g/mol

IUPAC Name

S-(1-oxo-1-phenothiazin-10-ylbutan-2-yl) ethanethioate

InChI

InChI=1S/C18H17NO2S2/c1-3-15(22-12(2)20)18(21)19-13-8-4-6-10-16(13)23-17-11-7-5-9-14(17)19/h4-11,15H,3H2,1-2H3

InChI Key

HCUZNGLGQWWSSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC(=O)C

Origin of Product

United States

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